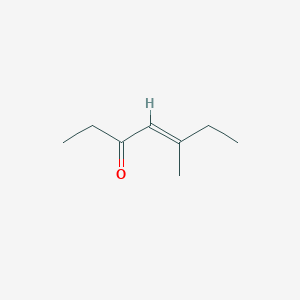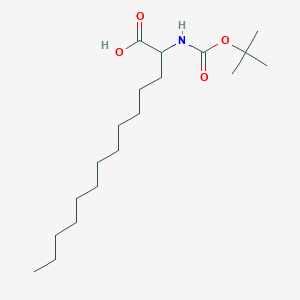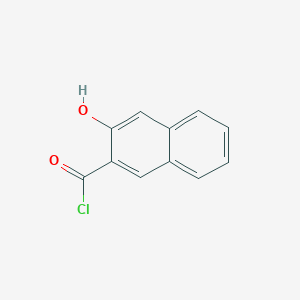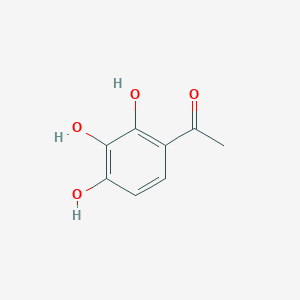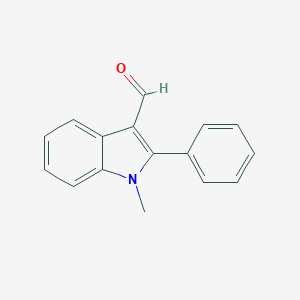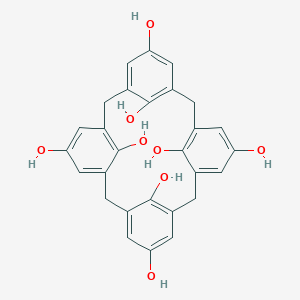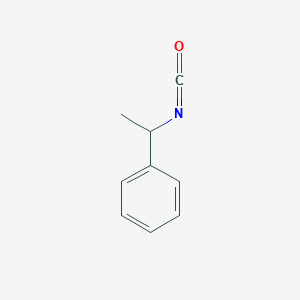
1-(异氰酸乙基)苯
描述
科学研究应用
(1-Isocyanatoethyl)benzene is used in various scientific research applications, including:
Polymer Synthesis: Used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams.
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as a reagent in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: (1-Isocyanatoethyl)benzene can be synthesized through the reaction of 1-phenylethylamine with trichloroaminomethane at low temperatures. This reaction produces 1-chloroethyl isocyanate, which is then converted to (1-Isocyanatoethyl)benzene .
Industrial Production Methods: In industrial settings, (1-Isocyanatoethyl)benzene is produced by the phosgenation of 1-phenylethylamine. This method involves the reaction of 1-phenylethylamine with phosgene to produce the desired isocyanate compound .
化学反应分析
Types of Reactions: (1-Isocyanatoethyl)benzene undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamate or imidic acid.
Reaction with Alcohols and Amines: Forms urethanes and ureas, respectively.
Common Reagents and Conditions:
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Reaction with Alcohols and Amines: Typically conducted under mild conditions with the respective alcohol or amine.
Major Products:
Hydrolysis: Produces carbamate or imidic acid.
Reaction with Alcohols and Amines: Produces urethanes and ureas.
作用机制
The mechanism of action of (1-Isocyanatoethyl)benzene involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (-NCO) reacts with these nucleophiles to form carbamates, urethanes, and ureas. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group .
相似化合物的比较
- (1-Isocyanatoethyl)benzene
- 1-Isobutyl-4-(1-isocyanatoethyl)benzene
- 1-(4-Isobutylphenyl)ethanamine
Comparison: (1-Isocyanatoethyl)benzene is unique due to its specific reactivity and applications in polymer synthesis and drug development. Compared to similar compounds, it offers distinct advantages in terms of its reactivity with nucleophiles and its use in the production of polyurethanes .
属性
IUPAC Name |
1-isocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSCUXAFAJEQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932845 | |
| Record name | (1-Isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-73-6, 14649-03-7, 33375-06-3 | |
| Record name | alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(-)-alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-(+)-alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033375063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (1-Isocyanatoethyl)benzene as discussed in the research?
A1: The research primarily focuses on utilizing (1-Isocyanatoethyl)benzene, specifically its 1,3-bis(1-methyl-1-isocyanatoethyl)benzene isomer, as a key component in synthesizing polyurethane elastomers and adhesives. [, , , , ] The compound acts as a crosslinking agent due to the presence of two reactive isocyanate groups (-NCO), which can react with suitable functional groups like hydroxyl groups (-OH).
Q2: How does the reaction of 1,3-bis(1-methyl-1-isocyanatoethyl)benzene with polyalkylene glycols contribute to adhesive properties?
A2: The reaction between 1,3-bis(1-methyl-1-isocyanatoethyl)benzene and polyalkylene glycols, specifically those containing hydroxyl groups, leads to the formation of urethane linkages. [] This crosslinking reaction is vital in developing adhesives, as it binds the polymer chains together, enhancing the adhesive's strength, flexibility, and overall performance.
Q3: Can the properties of the final polymers be modified using 1,3-bis(1-methyl-1-isocyanatoethyl)benzene?
A3: Yes, the properties of the final polymers can be tailored by modifying the reaction conditions and incorporating different additives. For instance, using specific catalysts during the synthesis of carbodiimides from 1,3-bis(1-methyl-1-isocyanatoethyl)benzene allows for control over the molecular weight and properties of the resulting polymers. []
Q4: Besides its role in adhesive formulations, are there other applications for 1,3-bis(1-methyl-1-isocyanatoethyl)benzene derivatives?
A4: Research indicates that derivatives of 1,3-bis(1-methyl-1-isocyanatoethyl)benzene, specifically those containing carbodiimide and ethylene oxide units, have shown potential as hydrolysis stabilizers. [] They can protect polymers containing ester groups from degradation caused by moisture, thus extending the lifespan of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
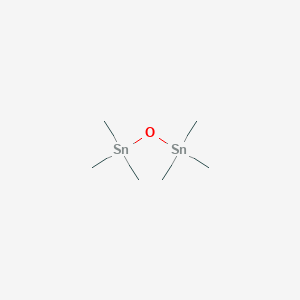
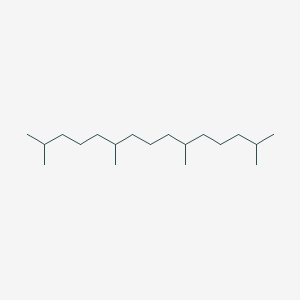
![(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B154292.png)
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
